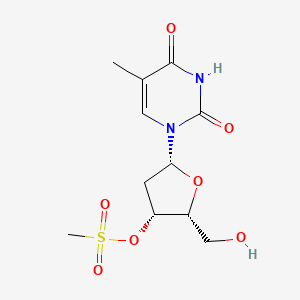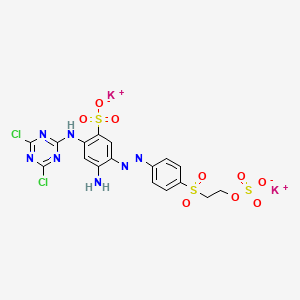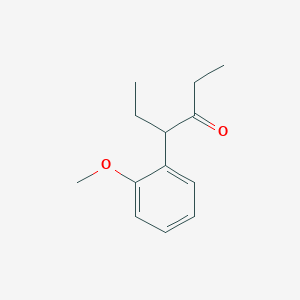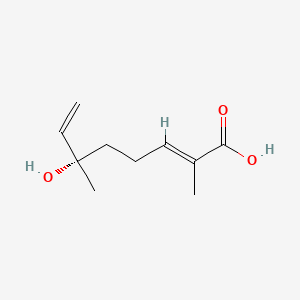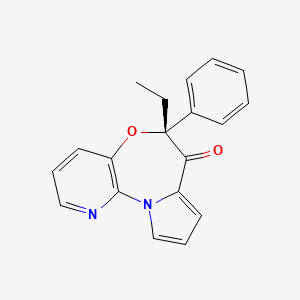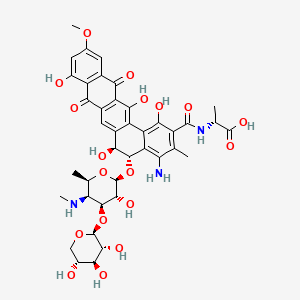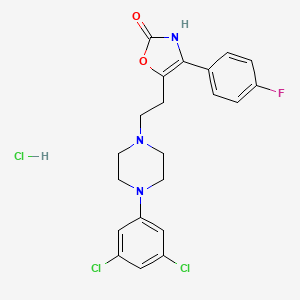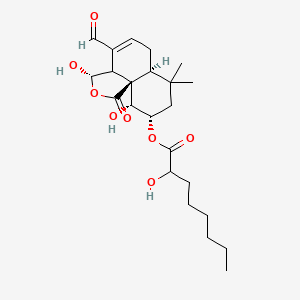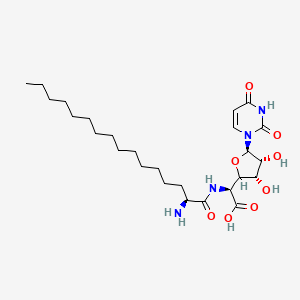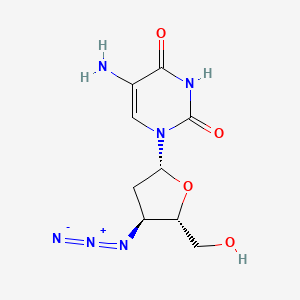
3'-Azido-2',3'-dideoxy-5-aminouridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Azido-2’,3’-dideoxy-5-aminouridine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an azido group at the 3’ position and an amino group at the 5’ position of the uridine molecule. Its unique structure allows it to interact with various biological systems, making it a valuable tool in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxy-5-aminouridine typically involves the following steps:
Starting Material: The synthesis begins with a suitable uridine derivative.
Amination: The amino group at the 5’ position is introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods: Industrial production of 3’-Azido-2’,3’-dideoxy-5-aminouridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: 3’-Azido-2’,3’-dideoxy-5-aminouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group.
Substitution: The azido group can participate in substitution reactions, such as azide-alkyne cycloaddition (click chemistry).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.
Major Products:
Oxidation: Oxo derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Triazole derivatives formed through click chemistry.
科学研究应用
3’-Azido-2’,3’-dideoxy-5-aminouridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in click chemistry.
Biology: Employed in studies of nucleic acid interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential antiviral properties, particularly against human immunodeficiency virus (HIV).
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of 3’-Azido-2’,3’-dideoxy-5-aminouridine involves its incorporation into nucleic acids, where it can inhibit the activity of enzymes such as telomerase. The azido group at the 3’ position prevents the elongation of nucleic acid chains, thereby inhibiting processes such as DNA replication and telomere maintenance. This makes it a potent inhibitor of cellular proliferation, particularly in cancer cells.
相似化合物的比较
3’-Azido-2’,3’-dideoxyuridine: Another nucleoside analog with similar antiviral properties.
3’-Azido-2’,3’-dideoxyadenosine: Known for its inhibitory effects on viral replication.
3’-Azido-2’,3’-dideoxyguanosine: Exhibits potent inhibitory activity against telomerase.
Uniqueness: 3’-Azido-2’,3’-dideoxy-5-aminouridine stands out due to the presence of both azido and amino groups, which confer unique chemical reactivity and biological activity. Its dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a versatile tool in research and therapeutic applications.
属性
CAS 编号 |
111495-87-5 |
|---|---|
分子式 |
C9H12N6O4 |
分子量 |
268.23 g/mol |
IUPAC 名称 |
5-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N6O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3,10H2,(H,12,17,18)/t5-,6+,7+/m0/s1 |
InChI 键 |
GBKMCUTZIIKOCB-RRKCRQDMSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N)CO)N=[N+]=[N-] |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)N)CO)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



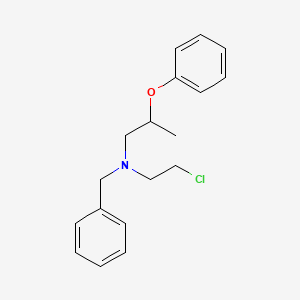
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B12788595.png)
